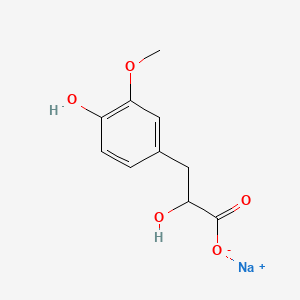

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

Description

Properties

IUPAC Name |

sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSMFXPMZZSSK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659916 | |

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77305-02-3 | |

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-(4-hydroxy-3-methoxyphenyl)lactate, the sodium salt of vanillactic acid (VLA), is a metabolite of emerging biological significance, primarily recognized for its role as a key biomarker in the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare, autosomal recessive neurometabolic disorder. This technical guide provides an in-depth overview of the biological importance of vanillactic acid, focusing on its clinical utility in diagnosing AADC deficiency. We will explore the underlying biochemical pathways, present quantitative data from clinical studies, and detail the experimental protocols for its detection. This document aims to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development interested in the metabolic fate and diagnostic applications of this compound.

Introduction

This compound, while not extensively studied for its direct therapeutic effects, is of significant interest due to the biological activities of its anionic component, vanillactic acid. Vanillactic acid is an acidic catecholamine metabolite found in human urine.[1] Its primary biological significance lies in its accumulation in individuals with Aromatic L-amino acid decarboxylase (AADC) deficiency.[1][2] AADC is a crucial enzyme in the biosynthesis of the neurotransmitters dopamine and serotonin.[3] A deficiency in this enzyme leads to a severe combined deficiency of serotonin, dopamine, norepinephrine, and epinephrine, resulting in a range of neurological symptoms.[3]

Biochemical Pathway and Role in AADC Deficiency

In a healthy individual, L-DOPA is converted to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC). However, in patients with AADC deficiency, this pathway is impaired. Consequently, L-DOPA is shunted into an alternative metabolic pathway where it is first methylated by catechol-O-methyl transferase (COMT) to 3-O-methyldopa (3-OMD). 3-OMD is then further metabolized to vanillactic acid.[4] This metabolic shift leads to a significant increase in the concentration of vanillactic acid in the urine and cerebrospinal fluid (CSF) of AADC deficient patients, making it a reliable biomarker for the disease.[2][5]

References

The Emergence of Vanillactic Acid: A Key Biomarker in Human Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillactic acid (VLA), a phenolic organic acid, has transitioned from a relatively obscure metabolite to a pivotal biomarker in the diagnosis and understanding of specific inborn errors of metabolism. Initially identified in the context of broader catecholamine metabolism, its clinical significance has been profoundly illuminated through its strong association with Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare and severe neurometabolic disorder. This technical guide provides a comprehensive overview of the discovery, metabolic pathways, and clinical relevance of vanillactic acid, with a focus on quantitative data and detailed experimental methodologies for its detection.

The Discovery and Clinical Significance of Vanillactic Acid

First identified in the 1960s and 1970s as an acidic metabolite of catecholamines in human urine, the diagnostic importance of vanillactic acid was not fully appreciated until its link to AADC deficiency was established in the 1990s.[1] A landmark study in 2020 solidified the role of VLA, particularly the ratio of VLA to vanillylmandelic acid (VMA) in urine, as a reliable diagnostic marker for AADC deficiency.[2][3][4] In individuals with this condition, the compromised activity of the AADC enzyme leads to a significant disruption in the biosynthesis of dopamine and serotonin.[1][5][6] Consequently, precursor molecules are shunted into alternative metabolic routes, leading to the elevated production of VLA.[1][7] The presence of elevated VLA has also been noted in the cerebrospinal fluid (CSF) of patients with AADC deficiency.[8]

Metabolic Pathways of Vanillactic Acid Formation

Under normal physiological conditions, the metabolic pathway leading to the formation of vanillactic acid is considered minor.[1] However, in the presence of AADC deficiency, this pathway becomes prominent due to a metabolic block.

Normal Catecholamine Metabolism

In a healthy individual, the amino acid L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA). The enzyme Aromatic L-amino acid decarboxylase (AADC) then catalyzes the decarboxylation of L-DOPA to form the crucial neurotransmitter dopamine. Dopamine is further metabolized to homovanillic acid (HVA).

Altered Metabolism in AADC Deficiency

In AADC deficiency, the reduced activity of the AADC enzyme results in an accumulation of L-DOPA.[1] This excess L-DOPA is then diverted into an alternative metabolic pathway:

-

Methylation: L-DOPA is methylated by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).

-

Transamination: 3-OMD undergoes transamination to form vanilpyruvic acid (VPA).

-

Reduction: Vanilpyruvic acid is then reduced to vanillactic acid (VLA).

Additionally, L-DOPA can be directly metabolized to vanillactic acid.[7] This metabolic shift results in significantly elevated levels of VLA in biological fluids, making it a key biomarker for AADC deficiency.[9][10]

Quantitative Data

The quantitative analysis of vanillactic acid and related metabolites is crucial for the diagnosis of AADC deficiency. The following tables summarize key quantitative findings from published research.

Table 1: Urinary Vanillactic Acid (VLA) and Vanillylmandelic Acid (VMA) Concentrations

| Group | VLA (mmol/mol creatinine) | VMA (mmol/mol creatinine) |

| Non-AADC deficient controls (n=10,095) | Mean: 0.3 (SD=1.18, Range: 0-57.79) | Mean: 5.59 (SD=3.87, Range: 0.04-60.62) |

| AADC deficient patients (n=14) | Mean: 10.24 (SD=11.58, Range: 0.37-33.06) | Mean: 0.45 (SD=0.29, Range: 0.11-1.27) |

Data from Brennenstuhl et al., 2020.[4]

Table 2: Urinary VLA/VMA Ratio

| Group | VLA/VMA Ratio |

| Non-AADC controls | Mean: 0.07 (SD=0.37, Range: 0.0-23.24) |

| AADC deficient patients | Mean: 23.16 (SD=22.83, Range: 0.97-74.1) |

Data from Brennenstuhl et al., 2020.[3][4]

Experimental Protocols

The accurate measurement of vanillactic acid in biological samples is essential for its use as a diagnostic marker. The following outlines a general experimental workflow for the analysis of VLA in urine using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Sample Collection: Urine samples are collected in sterile containers.[11]

-

Internal Standard Addition: An internal standard is added to the urine sample to allow for accurate quantification.

-

Acidification: The urine sample is acidified, typically with hydrochloric acid.

-

Liquid-Liquid Extraction: The acidified sample is extracted with an organic solvent, such as ethyl acetate, to isolate the organic acids, including VLA.

-

Evaporation: The organic solvent is evaporated to dryness under a stream of nitrogen.

Derivatization

To improve the volatility and thermal stability of VLA for GC-MS analysis, a derivatization step is necessary. This typically involves trimethylsilylation, where the dried extract is reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at an elevated temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

By comparing the retention time and mass spectrum of the analyte to that of a known VLA standard, the presence and concentration of VLA in the sample can be determined.

Conclusion

The discovery and characterization of vanillactic acid's role in human metabolic pathways, particularly in the context of AADC deficiency, represents a significant advancement in the field of neurometabolic disorders. Its utility as a reliable biomarker has improved diagnostic accuracy, enabling earlier intervention for affected individuals. The detailed understanding of its metabolic origins and the robust analytical methods for its quantification are crucial for both clinical diagnostics and ongoing research into the pathophysiology of AADC deficiency and related conditions. This guide provides a foundational resource for professionals in the field, summarizing the critical aspects of vanillactic acid's biochemistry and its application in a clinical and research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. aadcnews.com [aadcnews.com]

- 3. researchgate.net [researchgate.net]

- 4. Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Aromatic L-Amino Acid Decarboxylase Deficiency: A Genetic Screening in Sicilian Patients with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-DOPA - Wikipedia [en.wikipedia.org]

- 8. aadcnews.com [aadcnews.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Aromatic l-aminoacid decarboxylase deficiency: unusual neonatal presentation and additional findings in organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

3-(4-Hydroxy-3-methoxyphenyl)lactic Acid: A Potential Gut Microbiome Metabolite at the Intersection of Host and Microbial Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-hydroxy-3-methoxyphenyl)lactic acid, also known as vanillactic acid (VLA), is a phenolic acid metabolite that has garnered significant attention primarily as a key diagnostic biomarker for the rare genetic disorder, Aromatic L-amino Acid Decarboxylase (AADC) deficiency. In this condition, VLA accumulates due to the impaired metabolism of L-DOPA. However, emerging evidence suggests a potential, albeit less explored, role for VLA as a metabolite produced by the human gut microbiome. The structural similarity of VLA to other microbially-produced phenolic acids, and the known metabolic capabilities of gut bacteria to transform dietary precursors, positions VLA at a fascinating intersection of host and microbial metabolic pathways.

This technical guide provides a comprehensive overview of VLA, with a focus on its potential as a gut microbiome metabolite. It synthesizes the current, albeit limited, direct evidence with the substantial body of research on the microbial metabolism of structurally related compounds. This guide details the plausible biosynthetic pathways, the specific gut microbes potentially involved, and the biological implications for host health. Furthermore, it outlines detailed experimental protocols for investigating the microbial origin of VLA and presents quantitative data from relevant clinical and metabolic studies. Visualizations of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this emerging area of research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development who are interested in the intricate chemical communication between the gut microbiome and its host.

Introduction: Vanillactic Acid - From Clinical Biomarker to Potential Gut Metabolite

Vanillactic acid (VLA) is an organic acid historically recognized for its clinical significance in the diagnosis of Aromatic L-amino acid decarboxylase (AADC) deficiency, an autosomal recessive disorder that impairs the synthesis of crucial neurotransmitters like dopamine and serotonin.[1][2] In individuals with AADC deficiency, the metabolic pathway of L-DOPA is altered, leading to the accumulation and subsequent urinary excretion of VLA.[3][4]

While the role of VLA in AADC deficiency is well-established, its presence in healthy individuals, albeit at lower concentrations, and the metabolic capabilities of the gut microbiome to produce structurally similar compounds, have opened new avenues of investigation into its origins and potential biological functions. The gut microbiome is a complex ecosystem of microorganisms that plays a pivotal role in human health and disease, largely through the production of a diverse array of metabolites from dietary components.[5][6] These microbial metabolites can act as signaling molecules, influencing host physiology through various mechanisms, including the gut-brain axis.[7][8][9]

Recent research has highlighted the ability of gut bacteria to metabolize dietary polyphenols and amino acids into a wide range of bioactive compounds.[10][11][12][13][14] For instance, gut microbes are known to convert ferulic acid, a common dietary phenolic acid, into vanillic acid, a structural component of VLA.[15][16][17][18][19] Furthermore, certain gut bacteria have been shown to metabolize L-DOPA, a precursor to VLA in AADC deficiency, into various metabolites, including dopamine and 3,4-dihydroxyphenyl lactic acid (DHPLA), a compound that is structurally analogous to VLA.[1][20][21] These findings provide a strong rationale for investigating VLA as a potential gut microbiome-derived metabolite.

This guide will delve into the current understanding of VLA, exploring both its established role in a specific disease context and its emerging potential as a product of gut microbial metabolism.

Biosynthesis of Vanillactic Acid: Host and Potential Microbial Pathways

The biosynthesis of VLA can be understood from two perspectives: its established formation in the context of AADC deficiency and its potential production by the gut microbiome.

Host Metabolism in AADC Deficiency

In individuals with AADC deficiency, the enzyme responsible for converting L-DOPA to dopamine is non-functional. This leads to an accumulation of L-DOPA, which is then shunted into alternative metabolic pathways. One such pathway involves the transamination of L-DOPA to its corresponding keto-acid, followed by reduction to VLA.[22]

References

- 1. A novel pathway of levodopa metabolism by commensal Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Diversity and distribution of amino acid decarboxylase enzymes in the human gut bacteria—a bioinformatics investigation [frontiersin.org]

- 3. Vanillin Alleviates High Fat Diet-Induced Obesity and Improves the Gut Microbiota Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. otd.harvard.edu [otd.harvard.edu]

- 5. Gut Metabolites Acting on the Gut-Brain Axis: Regulating the Functional State of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinesismagazine.com [kinesismagazine.com]

- 7. Gut-brain axis: Focus on gut metabolites short-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut-brain axis and depression: focus on the amino acid and short-chain fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dietary ferulic acid and vanillic acid on inflammation, gut barrier function and growth performance in lipopolysaccharide-challenged piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Independent fermentation and metabolism of dietary polyphenols associated with a plant cell wall model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro extraction and fermentation of polyphenols from grape seeds (Vitis vinifera) by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Fermentation Shows Polyphenol and Fiber Blends Have an Additive Beneficial Effect on Gut Microbiota States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Microbial transformation of ferulic acid to vanillic acid by Streptomyces sannanensis MTCC 6637 | Semantic Scholar [semanticscholar.org]

- 16. Microbial transformation of ferulic acid to vanillic acid by Streptomyces sannanensis MTCC 6637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of ferulic acid via vanillin using a novel CoA-dependent pathway in a newly-isolated strain of Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scilit.com [scilit.com]

- 20. A novel pathway for microbial metabolism of Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Parkinson’s disease: discovery and inhibition of levodopa metabolism by gut bacteria | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 22. The metabolism of orally administered L-Dopa in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Role of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate in Microbial Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the role of Sodium 3-(4-hydroxy-3-methoxyphenyl)lactate in microbial signaling is not currently available in published literature. This guide synthesizes information from structurally analogous phenolic compounds, such as vanillin, ferulic acid, and their derivatives, to project the potential activities and mechanisms of the target molecule. The experimental data, protocols, and pathways described herein are based on these analogs and should be considered as a predictive framework for future research into this compound.

Executive Summary

Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including biofilm formation and virulence factor expression. The disruption of QS, termed quorum quenching, is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. Phenolic compounds, ubiquitous in plants, have been identified as potent inhibitors of QS and biofilm formation.

This compound, a derivative of lactic acid containing a vanillyl functional group, shares structural similarity with well-characterized phenolic quorum sensing inhibitors (QSIs) like vanillin (4-hydroxy-3-methoxybenzaldehyde) and ferulic acid (4-hydroxy-3-methoxycinnamic acid). Based on the activities of these analogs, it is hypothesized that this compound may function as a competitive inhibitor of bacterial QS receptors, leading to the attenuation of virulence and biofilm development in various pathogens. This document provides a comprehensive overview of the potential mechanisms, quantitative effects, and experimental methodologies relevant to investigating this hypothesis.

Potential Mechanisms of Action in Microbial Signaling

The primary mechanism by which structurally similar phenolic compounds interfere with microbial signaling is through competitive inhibition of LuxR-type transcriptional regulators. In Gram-negative bacteria like Pseudomonas aeruginosa, these receptors (e.g., LasR, RhlR) bind to specific N-acyl-homoserine lactone (AHL) autoinducers to activate the expression of virulence genes.[1][2][3] Phenolic compounds can mimic the AHL structure, allowing them to bind to the receptor's active site without activating it, thereby blocking the native signaling molecule.[1][4][5]

Key Hypothesized Actions:

-

Competitive Binding to LuxR-type Receptors: The vanillyl group of the molecule is predicted to interact with the ligand-binding pocket of receptors like LasR and RhlR in P. aeruginosa or CviR in Chromobacterium violaceum.[1][4]

-

Inhibition of Virulence Factor Production: By blocking QS activation, the molecule could downregulate the production of key virulence factors such as pyocyanin, elastase, and rhamnolipids in P. aeruginosa.[6][7]

-

Disruption of Biofilm Formation: QS is integral to biofilm maturation. Inhibition of this system can lead to a significant reduction in biofilm mass, extracellular polymeric substance (EPS) production, and surface attachment.[8][9][10][11]

Diagram: Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism by which a phenolic QSI, such as this compound, could competitively inhibit a LuxR-type quorum sensing system.

Caption: Hypothesized competitive inhibition of a bacterial LuxR-type QS system.

Quantitative Data from Structurally Similar Compounds

The following tables summarize quantitative data on the anti-quorum sensing and anti-biofilm activities of vanillin and ferulic acid, which serve as proxies for the potential efficacy of this compound.

Table 1: Anti-Biofilm Activity

| Compound | Target Organism | Assay Type | Concentration | % Inhibition | Reference |

| Vanillin | Staphylococcus epidermidis | Crystal Violet | 1/20 MIC | 71 - 78% | [11] |

| Vanillin | Mixed Wastewater Culture | Biofilm Rate | 300 mg/L | 51.96% | [9] |

| Vanillin | Aeromonas hydrophila | Crystal Violet | Not Specified | 46.3% | [12] |

| Vanillin | Pseudomonas aeruginosa PAO1 | Crystal Violet | 250 µg/mL | >50% (approx.) | [6][13] |

| Ethyl Vanillin | Escherichia coli O157:H7 | Crystal Violet | 750 µg/mL | 50.56% | [14] |

| Ethyl Vanillin | Bacillus cereus | Crystal Violet | 11.7 µg/mL | 92.9% | [14] |

| Ferulic Acid | Escherichia coli | Crystal Violet | 25 µg/mL | 69.28% | [15] |

Table 2: Anti-Quorum Sensing Activity

| Compound | Target Organism/System | Assay Type | IC50 Value | % Inhibition | Reference |

| ortho-Vanillin | P. aeruginosa RhlR Receptor | E. coli Reporter Strain | ~1000 µM | - | [16] |

| Vanillin | Aeromonas hydrophila | AHL Bioindicator | Not Specified | C4-HSL (69%) | [12] |

| Linalool (Proxy) | Chromobacterium violaceum | Violacein Inhibition | 63 µg/mL | - | [17] |

Detailed Experimental Protocols

The following are standard protocols for assessing the anti-biofilm and anti-quorum sensing activities of test compounds.

Protocol: Crystal Violet Biofilm Assay

This protocol is used to quantify the total biomass of a bacterial biofilm.[18][19][20][21]

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa, S. epidermidis)

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Sterile 96-well flat-bottom microtiter plates

-

Test compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol or 30% Acetic Acid

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the test bacteria in TSB at 37°C.

-

Culture Dilution: Dilute the overnight culture 1:100 in fresh TSB.

-

Plate Setup: Add 100 µL of the diluted culture to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations (e.g., 2-fold serial dilutions). Include a vehicle control (solvent only) and a negative control (medium only).

-

Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow biofilm formation.

-

Washing: Discard the planktonic culture by inverting the plate. Gently wash each well three times with 200 µL of PBS to remove non-adherent cells.

-

Fixation (Optional but recommended): Add 150 µL of methanol to each well and incubate for 15 minutes. Remove methanol and let the plate air dry.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Final Wash: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.

Diagram: Crystal Violet Biofilm Assay Workflow

Caption: Workflow for the Crystal Violet method of biofilm quantification.

Protocol: Violacein Inhibition Assay

This protocol uses the biosensor strain Chromobacterium violaceum (e.g., ATCC 12472) to screen for QS inhibition.[17][22] This strain produces a purple pigment, violacein, under the control of a LuxI/R-type QS system.[23]

Materials:

-

Chromobacterium violaceum ATCC 12472

-

Luria-Bertani (LB) broth and agar

-

Test compound stock solution

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Inoculum Preparation: Grow an overnight culture of C. violaceum in LB broth at 30°C with agitation.

-

Assay Setup: In a 96-well plate, add 100 µL of LB broth to each well. Add the test compound at various concentrations.

-

Inoculation: Adjust the overnight C. violaceum culture to an OD600 of ~0.1 and add 100 µL to each well. Include a vehicle control and a growth control.

-

Incubation: Cover the plate and incubate at 30°C for 24 hours with agitation (130 rpm).

-

Growth Measurement: Measure the OD600 to ensure the test compound is not inhibiting bacterial growth (a prerequisite for true QS inhibition).

-

Violacein Extraction:

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.

-

Discard the supernatant.

-

Add 150 µL of DMSO to each well and vortex or shake vigorously to lyse the cells and solubilize the violacein pigment.

-

Centrifuge again to pellet cell debris.

-

-

Quantification: Transfer 100 µL of the violacein-containing DMSO supernatant to a new plate and measure the absorbance at 585-595 nm.

-

Analysis: Normalize the violacein production (OD585) to bacterial growth (OD600) and calculate the percentage of inhibition relative to the untreated control.

Conclusion and Future Directions

While direct evidence is lacking, the structural characteristics of this compound strongly suggest its potential as a microbial signaling inhibitor. The established anti-quorum sensing and anti-biofilm activities of its analogs, vanillin and ferulic acid, provide a solid foundation for this hypothesis. Future research should focus on validating these predicted activities through direct experimentation using the protocols outlined in this guide. Key research objectives should include determining the IC50 values for biofilm and virulence factor inhibition, elucidating the specific molecular targets within bacterial QS systems through receptor binding assays, and assessing its efficacy in more complex models of infection. Such studies will be critical in determining its potential as a novel anti-virulence therapeutic agent.

References

- 1. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The role of eugenol and ferulic acid as the competitive inhibitors of transcriptional regulator RhlR in P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vanillin derivative inhibits quorum sensing and biofilm formation in Pseudomonas aeruginosa: a study in a Caenorhabditis elegans infection model [pubmed.ncbi.nlm.nih.gov]

- 7. Vanillin inhibits PqsR-mediated virulence in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Complex Analysis of Vanillin and Syringic Acid as Natural Antimicrobial Agents against Staphylococcus epidermidis Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sci-en-tech.com [sci-en-tech.com]

- 10. researchgate.net [researchgate.net]

- 11. Complex Analysis of Vanillin and Syringic Acid as Natural Antimicrobial Agents against Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Crystal violet staining protocol | Abcam [abcam.com]

- 19. Protocols · Benchling [benchling.com]

- 20. static.igem.org [static.igem.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Endogenous Origins of 3-(4-Hydroxy-3-methoxyphenyl)lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Hydroxy-3-methoxyphenyl)lactate, commonly known as vanillactic acid (VLA), has emerged as a critical biomarker in the study of catecholamine metabolism. While present in trace amounts in healthy individuals, its significantly elevated levels are a hallmark of Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare, autosomal recessive neurometabolic disorder. This guide provides an in-depth exploration of the endogenous origins of VLA, detailing its metabolic pathway, the influence of the gut microbiome, and its clinical significance. It also presents quantitative data and detailed experimental protocols for its analysis, serving as a comprehensive resource for researchers and professionals in drug development.

Endogenous Metabolic Pathway of Vanillactic Acid

Under normal physiological conditions, the synthesis of crucial neurotransmitters like dopamine and serotonin proceeds through a well-defined pathway. However, in pathological states such as AADC deficiency, this pathway is disrupted, leading to the formation of alternative metabolites, including vanillactic acid.

The Canonical Catecholamine Synthesis Pathway

The standard pathway for dopamine synthesis begins with the amino acid L-tyrosine. Tyrosine hydroxylase converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). Subsequently, Aromatic L-amino acid decarboxylase (AADC) catalyzes the decarboxylation of L-DOPA to produce dopamine. Dopamine is then further metabolized to norepinephrine and epinephrine, or broken down into metabolites like homovanillic acid (HVA).

The Alternative Pathway in AADC Deficiency

In individuals with AADC deficiency, the enzymatic activity of AADC is impaired, leading to a blockage in the conversion of L-DOPA to dopamine.[1][2] This results in an accumulation of L-DOPA, which is then shunted into an alternative metabolic route, culminating in the production of vanillactic acid.[2]

The key enzymatic steps in this alternative pathway are:

-

Methylation of L-DOPA: The excess L-DOPA is methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD).[2][3]

-

Transamination of 3-OMD: 3-OMD undergoes transamination to yield vanilpyruvic acid.[2]

-

Reduction to Vanillactic Acid: Finally, vanilpyruvic acid is reduced to 3-(4-Hydroxy-3-methoxyphenyl)lactate (vanillactic acid).[2]

This metabolic diversion is a key diagnostic indicator for AADC deficiency.

The Role of the Gut Microbiome

While the primary and clinically significant origin of elevated VLA is endogenous metabolism due to AADC deficiency, the gut microbiome presents a potential, albeit less understood, source. Gut bacteria are known to metabolize aromatic amino acids, which could theoretically lead to the production of VLA precursors.[2] However, a direct and substantial pathway for the conversion of dietary compounds into VLA by specific gut microbes has not been definitively established in the context of host metabolism.[2] Further research is necessary to elucidate the contribution of the gut microbiome to the overall VLA levels in the body.

Quantitative Data

The concentration of vanillactic acid is a key diagnostic marker for AADC deficiency, with significantly higher levels observed in patients compared to healthy individuals. The following table summarizes quantitative data from a study analyzing VLA concentrations in urine.

| Cohort | Analyte | Mean Concentration (mmol/mol creatinine) | Standard Deviation | Range |

| Non-AADC Deficient Controls (n=10,095) | Vanillactic Acid (VLA) | 0.3 | 1.18 | 0 - 57.79 |

| AADC Deficient Patients (n=14) | Vanillactic Acid (VLA) | 10.24 | 11.58 | Not Specified |

| Non-AADC Deficient Controls (n=10,095) | Vanillylmandelic Acid (VMA) | 5.59 | 3.87 | 0.04 - 60.62 |

Data sourced from a study on the semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine.[4]

Elevated levels of VLA have also been detected in the cerebrospinal fluid (CSF) of AADC deficient patients, further solidifying its role as a biomarker for this condition.[5]

Experimental Protocols for Vanillactic Acid Analysis

The analysis of vanillactic acid in biological fluids, particularly urine, is crucial for the diagnosis of AADC deficiency. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique. A general workflow for this analysis is outlined below.

Sample Preparation

-

Urine Collection: Collect a urine sample from the subject.

-

Normalization: To account for variations in urine dilution, normalize the sample by measuring the creatinine concentration. VLA levels are typically reported as a ratio to creatinine (e.g., mmol/mol creatinine).

-

Internal Standard: Add a known amount of an internal standard (a compound with similar chemical properties to VLA but not naturally present in the sample) to the urine sample. This is crucial for accurate quantification.

Liquid-Liquid Extraction

-

Acidify the urine sample.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the organic acids, including VLA, from the aqueous urine matrix.

-

Separate the organic phase containing the analytes.

Derivatization

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

The dried residue is then subjected to a derivatization step. For GC-MS analysis of polar compounds like VLA, trimethylsilylation (TMS) is a common derivatization technique. This process replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl groups, making the molecule more volatile and thermally stable for GC analysis.

GC-MS Analysis

-

Inject the derivatized sample into the gas chromatograph. The different compounds in the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As the separated compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification and Quantification: Vanillactic acid is identified by its characteristic retention time in the chromatogram and its unique mass spectrum. Quantification is achieved by comparing the peak area of the VLA derivative to the peak area of the internal standard derivative.

Signaling Pathways and Biological Activity

Currently, there is limited evidence to suggest that vanillactic acid acts as a direct signaling molecule, such as by activating G-protein coupled receptors or other cellular receptors.[2] Its primary significance in metabolic research lies in its role as a downstream metabolite that serves as a reliable indicator of the enzymatic block in AADC deficiency.[1][2] Future research may explore the potential biological activity of VLA, especially at the high concentrations observed in AADC deficiency.[1]

Conclusion

The investigation into the endogenous origins of 3-(4-Hydroxy-3-methoxyphenyl)lactate has firmly established its role as a crucial biomarker for Aromatic L-amino acid decarboxylase deficiency. Its formation via an alternative metabolic pathway resulting from the accumulation of L-DOPA provides a clear biochemical signature of this rare genetic disorder. While the contribution of the gut microbiome to VLA levels remains an area for further exploration, the primary driver of its clinically relevant concentrations is endogenous synthesis. The well-defined analytical methods for VLA quantification are indispensable for the diagnosis and monitoring of AADC deficiency, and continued research into its potential biological activities may unveil new insights into the pathophysiology of this and other metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Vanillactic acid | 2475-56-1 | Benchchem [benchchem.com]

- 3. L-DOPA - Wikipedia [en.wikipedia.org]

- 4. Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aadcnews.com [aadcnews.com]

Vanillactic Acid: A Technical Guide to its Natural Sources and Dietary Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillactic acid (VLA), a metabolite of emerging significance, is primarily recognized as a key biomarker in the diagnosis of Aromatic L-amino Acid Decarboxylase (AADC) deficiency. While its endogenous production from L-DOPA is well-documented in the context of this metabolic disorder, there is growing interest in understanding its natural sources and the dietary precursors that may contribute to its presence in biological fluids. This technical guide provides an in-depth overview of the natural occurrence and dietary origins of vanillactic acid, detailing its precursors, their quantification in various food sources, and the metabolic pathways governing their conversion. Furthermore, this guide outlines detailed experimental protocols for the analysis of vanillactic acid and presents key signaling pathways and experimental workflows in standardized visual formats.

Introduction

Vanillactic acid (3-methoxy-4-hydroxyphenyllactic acid) is a phenolic acid that has garnered considerable attention in the field of metabolic research. Its primary clinical relevance lies in its elevated levels in patients with AADC deficiency, a rare genetic disorder affecting neurotransmitter synthesis[1][2][3]. In this condition, the accumulation of L-DOPA leads to its alternative metabolism to vanillactic acid[4][5]. Beyond its role as a disease biomarker, the contribution of dietary and microbial metabolism to the body's vanillactic acid pool is an area of active investigation. This guide aims to consolidate the current knowledge on the natural sources and dietary precursors of vanillactic acid, providing a valuable resource for researchers and professionals in drug development and metabolic studies.

Dietary Precursors of Vanillactic Acid

Direct dietary sources of vanillactic acid are not well-documented. Instead, its presence is more likely attributable to the metabolic conversion of various dietary precursors by host enzymes and the gut microbiota. The primary dietary precursors are compounds structurally related to vanillin.

Ferulic Acid

Ferulic acid is a ubiquitous phenolic compound in the plant kingdom, often found esterified to polysaccharides in the cell walls of grains, fruits, and vegetables[6][7]. It is a significant precursor for the microbial production of vanillin[4][8].

Vanillic Acid

Vanillic acid, an oxidized form of vanillin, is naturally present in a variety of plants and food products, including fruits, spices, and whole grains[3][9][10]. It can be formed from the breakdown of lignin and is also a product of ferulic acid metabolism[11].

Eugenol and Isoeugenol

Eugenol and its isomer isoeugenol are aromatic compounds found in essential oils of various spices, notably cloves and cinnamon[5][12]. Certain microorganisms can convert eugenol and isoeugenol into vanillin[4].

Quantitative Data of Dietary Precursors

The following tables summarize the concentrations of the primary dietary precursors of vanillactic acid in various food sources. These values are compiled from various scientific literature and databases.

Table 1: Ferulic Acid Content in Selected Foods [6][9]

| Food Source | Ferulic Acid Content (mg/100g FW) |

| Corn (whole grain) | 0.53 |

| Wheat (whole grain flour) | 72.21 |

| Oats (whole grain flour) | 0.19 |

| Rice (bran) | 8.0 (μg/mL) |

| Rye (whole grain flour) | 3.90 |

| Bamboo shoots | 243.6 (mg/0.1 kg) |

| Eggplant | 7.3 - 35 (mg/0.1 kg) |

| Spinach (frozen) | 7.4 (mg/0.1 kg) |

| Red cabbage | - |

| Peanuts | 8.7 (mg/0.1 kg) |

| Beer (regular) | 0.26 (mg/100 ml) |

| Red Wine | 0.08 (mg/100 ml) |

Table 2: Vanillic Acid Content in Selected Foods [13][14][15][16]

| Food Source | Vanillic Acid Content (mg/100g FW) |

| Rye (whole grain flour) | 0.57 |

| Common wheat (refined flour) | 0.05 |

| Maize (refined flour) | 0.08 |

| Dates (fresh) | 1.45 |

| Red Wine | 0.32 (mg/100 ml) |

| Beer (ale) | 0.29 (mg/100 ml) |

| Sherry | 0.07 (mg/100 ml) |

Table 3: Eugenol and Isoeugenol Content in Selected Spices [3][5][12][17][18]

| Spice | Compound | Concentration |

| Cloves | Eugenol | 45-90% of essential oil |

| Cinnamon | Eugenol | 20-50% of essential oil |

| Tulsi (Holy Basil) | Eugenol | 40-71% of essential oil |

| Nutmeg | Isoeugenol | Present |

| Basil | Isoeugenol | Present |

Metabolic Pathways

The formation of vanillactic acid from dietary precursors is a multi-step process involving both microbial and human metabolism.

Microbial Conversion of Precursors to Vanillin

The initial step in the conversion of dietary precursors to vanillactic acid is the microbial production of vanillin in the gut.

References

- 1. erndim.org [erndim.org]

- 2. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 3. researchgate.net [researchgate.net]

- 4. metbio.net [metbio.net]

- 5. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]

- 6. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Showing all foods in which the polyphenol Ferulic acid is found - Phenol-Explorer [phenol-explorer.eu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Showing all foods in which the polyphenol Vanillic acid is found - Phenol-Explorer [phenol-explorer.eu]

- 14. Concentration data for Vanillic acid in Date, fresh - Phenol-Explorer [phenol-explorer.eu]

- 15. phytohub.eu [phytohub.eu]

- 16. researchgate.net [researchgate.net]

- 17. Risk Assessment of Isoeugenol in Food Based on Benchmark Dose—Response Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Chemical and physical properties of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical and Physical Properties

This compound is the sodium salt of 3-(4-Hydroxy-3-methoxyphenyl)lactic acid. It is a white to off-white solid compound. The following table summarizes its key quantitative properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NaO₅ | [1] |

| Molecular Weight | 234.18 g/mol | [1] |

| CAS Number | 77305-02-3 | [1] |

| Physical State | Solid | [2] |

| Color | White to Off-White | [2] |

| Melting Point | >230°C (with decomposition) | |

| Solubility | Slightly soluble in Methanol and Water (heatable) | |

| Purity | >99.0% (by HPLC) | [1][2] |

Experimental Protocols

Synthesis of this compound

A general and adaptable two-step synthesis protocol is outlined below, based on the synthesis of similar compounds. This process involves the synthesis of 3-(4-Hydroxy-3-methoxyphenyl)lactic acid followed by its conversion to the sodium salt.

Step 1: Synthesis of 3-(4-Hydroxy-3-methoxyphenyl)lactic Acid

This step can be adapted from the synthesis of β-(3,4-dihydroxyphenyl)lactic acid. The procedure involves the reduction of a corresponding pyruvic acid precursor.

-

Preparation of the Precursor: The synthesis starts from a suitable precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). The precursor is converted to the corresponding pyruvic acid, 3-(4-hydroxy-3-methoxyphenyl)pyruvic acid, through a series of reactions, for instance, via an azlactone synthesis followed by hydrolysis.

-

Reduction to Lactic Acid: The resulting pyruvic acid is then reduced to the corresponding lactic acid. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent like ethanol.

-

Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude 3-(4-Hydroxy-3-methoxyphenyl)lactic acid can be purified by recrystallization from an appropriate solvent system.

Step 2: Formation of the Sodium Salt

-

Neutralization: The purified 3-(4-Hydroxy-3-methoxyphenyl)lactic acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Sodium Hydroxide: A stoichiometric amount of a standardized sodium hydroxide (NaOH) solution is slowly added to the lactic acid solution while stirring. The pH of the solution should be monitored and adjusted to neutral (pH ~7.0).

-

Isolation: The resulting sodium salt can be isolated by evaporating the solvent under reduced pressure. The solid product, this compound, is then dried under vacuum to remove any residual solvent.

Analytical Protocols: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be determined using reversed-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A common mobile phase for the analysis of organic acids is a mixture of an aqueous buffer and an organic modifier. For example, a mixture of a dilute acid solution (e.g., 0.1% formic acid or phosphoric acid in water) and methanol or acetonitrile. The exact ratio can be optimized for best separation.

-

Isocratic or Gradient Elution: Depending on the complexity of the sample matrix, either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution can be employed.

-

Detection: The compound can be detected by its UV absorbance, typically around 210 nm or 280 nm, corresponding to the absorbance of the phenyl group.

-

Sample Preparation: A known concentration of the sample is prepared by dissolving it in the mobile phase or a compatible solvent. The solution should be filtered through a 0.45 µm syringe filter before injection.

-

Quantification: A calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activity of the lactate moiety is well-studied. Lactate is no longer considered merely a metabolic waste product but is recognized as an important signaling molecule (a "lactormone") that can influence various cellular processes. The biological effects of this compound may be attributed to both the lactate and the 4-hydroxy-3-methoxyphenyl moieties.

Potential Signaling Pathways Influenced by the Lactate Moiety

Based on the known roles of lactate, this compound may influence the following signaling pathways:

-

PI3K/Akt/mTOR Pathway: Lactate has been shown to activate the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, proliferation, and survival. This suggests a potential role in tissue repair and regeneration.

-

ERK/STAT3 Pathway: The activation of the ERK/STAT3 signaling cascade has been linked to lactate, particularly in the context of macrophage polarization and immune response modulation.

-

NF-κB Pathway: Lactate can modulate the NF-κB signaling pathway, a key player in inflammation and immunity.

Potential Biological Activities

-

Immunomodulatory Effects: Through its influence on macrophage polarization, this compound could play a role in modulating inflammatory responses.

-

Metabolic Regulation: As a lactate salt, it can be a source of energy and may influence metabolic pathways.

-

Antimicrobial Properties: Metabolites from lactic acid bacteria, including hydroxylated phenyl-lactic acids, have shown antimicrobial activity. This suggests that this compound could possess similar properties.

-

Muscle Function: A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to enhance grip strength and inhibit exercise-induced protein catabolism, suggesting potential applications in sports nutrition and muscle health.

Visualizations

Experimental Workflow for Synthesis and Analysis

Caption: A generalized workflow for the synthesis and analysis of this compound.

Proposed Signaling Pathway for Lactate

Caption: A proposed signaling cascade initiated by lactate, leading to various cellular responses.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its specific biological mechanisms and potential therapeutic applications.

References

An In-depth Technical Guide to the Metabolic Fate of Dietary Phenolic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic acids are a major class of plant-based secondary metabolites ubiquitous in the human diet, found in fruits, vegetables, coffee, tea, and whole grains. They are broadly classified into two main groups: hydroxybenzoic acids (e.g., gallic acid) and hydroxycinnamic acids (e.g., caffeic, ferulic, and p-coumaric acids). Extensive research has linked the consumption of foods rich in phenolic acids to reduced risks of oxidative stress-related diseases. However, the biological activity of these compounds is not solely dependent on their native forms but is profoundly influenced by their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed technical overview of the complex metabolic journey of dietary phenolic acids, from ingestion to elimination, with a focus on quantitative data and the experimental methodologies used for their analysis.

Absorption and Bioavailability

The bioavailability of phenolic acids is highly variable and depends on their chemical structure, whether they exist in a free form or are bound as esters or glycosides, and the food matrix in which they are consumed.

-

Stomach and Small Intestine: A small fraction of free phenolic acids can be absorbed in the stomach and small intestine. The absorption mechanism can involve both passive diffusion and active transport via monocarboxylic acid transporters (MCT). However, a significant portion of dietary phenolic acids, particularly those in esterified or bound forms like chlorogenic acid (an ester of caffeic acid and quinic acid), pass largely unabsorbed to the colon.

-

Colon and Gut Microbiota: The colon is the primary site for the metabolism of the majority of dietary phenolic acids. The vast and diverse gut microbiota possess a wide array of enzymes, such as esterases, that hydrolyze complex phenolic esters and glycosides, releasing the free phenolic acids. These liberated acids can then be absorbed by the colonocytes or further metabolized by the microbiota into a variety of smaller, low-molecular-weight phenolic compounds. This microbial transformation is critical to the overall bioavailability and the generation of potentially bioactive metabolites.[1]

Metabolism: A Two-Phase Process

Once absorbed, either in the small intestine or the colon, phenolic acids and their microbial metabolites undergo extensive biotransformation mediated by both host and microbial enzymes. This process significantly alters their structure and biological activity.

Host Metabolism (Phase I & II Reactions)

Absorbed phenolic acids are transported via the portal vein to the liver, which is the principal site for host-mediated metabolism.[2] Intestinal epithelial cells also contribute significantly to this process. The primary reactions are Phase II conjugations, which increase the hydrophilicity of the compounds, facilitating their excretion.[3][4]

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction involves the attachment of a glucuronic acid moiety to a hydroxyl group on the phenolic acid.[3][5]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl group.[3]

-

Methylation: Catechol-O-methyltransferase (COMT) is responsible for the methylation of catechol structures (phenolic acids with adjacent hydroxyl groups, like caffeic acid), typically at the 3-hydroxyl position.

These conjugation reactions result in the formation of various metabolites, such as ferulic acid-4-O-sulfate and caffeic acid-3-O-glucuronide, which are the predominant forms found circulating in the plasma.

Gut Microbiota Metabolism

The gut microbiota plays an indispensable role in the biotransformation of phenolic acids.[6][7] Their enzymatic activities go beyond simple hydrolysis and include:

-

Reduction: Reduction of the double bond in the side chain of hydroxycinnamic acids (e.g., converting caffeic acid to dihydrocaffeic acid).

-

Dehydroxylation: Removal of hydroxyl groups from the aromatic ring.

-

Demethylation and Cleavage: Further breakdown of the phenolic structures into simpler compounds.

A classic example is the metabolism of chlorogenic acid, which is first hydrolyzed by microbial esterases to caffeic acid and quinic acid.[8][9] The released caffeic acid is then reduced to dihydrocaffeic acid, which can be further dehydroxylated to form 3-(3-hydroxyphenyl)propionic acid (3-HPPA).[1] These microbially-derived metabolites are readily absorbed from the colon and undergo Phase II conjugation in the liver before entering systemic circulation.

Data Presentation: Pharmacokinetics and Excretion

The following tables summarize key quantitative data from human and animal studies, providing insights into the bioavailability and metabolic fate of common dietary phenolic acids.

Table 1: Pharmacokinetic Parameters of Phenolic Acids and Their Metabolites in Plasma

| Parent Compound | Metabolite(s) Measured | Dose/Source | Cmax (nmol/L) | Tmax (h) | Study Population |

|---|---|---|---|---|---|

| Ferulic Acid | Ferulic Acid | 10 mg/kg | 8174.55 | 0.03 | Rats[10] |

| Rosmarinic Acid | Ferulic Acid, Caffeic Acid | Perilla frutescens extract | ~10-100 | 1-2 | Humans[11] |

| Coffee | Ferulic Acid, Isoferulic Acid | 1-3 cups coffee | ~50-200 | 1-4 | Humans[12] |

| Mango Pulp | Gallic Acid, Pyrogallol derivatives | 500 g | ~20-150 | 2-8 | Humans[13] |

| Purple Potato | Protocatechuic Acid, Vanillic Acid | 152 mg anthocyanins | ~100-500 | 4-8 | Humans[14] |

Table 2: Urinary Excretion of Phenolic Acids and Their Metabolites

| Parent Compound | Metabolite(s) Measured | Dose | Total Urinary Excretion (% of Dose) | Collection Period (h) | Study Population |

|---|---|---|---|---|---|

| Ferulic Acid | Free & Conjugated Ferulic Acid | 40 mg/kg | 73.2 | 48 | Rats[15] |

| Caffeic Acid | Free & Conjugated Caffeic Acid | 40 mg/kg | 61.6 | 48 | Rats[15] |

| p-Coumaric Acid | Free & Conjugated p-Coumaric Acid | 40 mg/kg | 54.1 | 48 | Rats[15] |

| Chlorogenic Acid | As Caffeic, Ferulic, p-Coumaric acids | 40 mg/kg | 4.9 | 48 | Rats[15] |

| Coffee | Sum of 41 phenolic metabolites | 1-3 cups | 40 - 70 | 24 | Humans[12] |

Mandatory Visualizations

Caption: Overall metabolic pathway of dietary phenolic acids.

Caption: Key Phase II conjugation pathways for phenolic acids.

Caption: Experimental workflow for metabolite analysis.

Experimental Protocols

The accurate quantification of phenolic acids and their metabolites in biological matrices is essential for pharmacokinetic and bioavailability studies. The following sections detail common methodologies.

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma and Urine

SPE is a widely used technique to clean up and concentrate analytes from complex matrices like plasma and urine prior to chromatographic analysis.[16][17][18][19]

Objective: To isolate phenolic acids and their metabolites from plasma/urine while removing interfering substances like proteins and salts.

Materials:

-

Biological samples (Plasma, Urine)

-

Internal Standard (IS) solution (e.g., deuterated analog of the analyte)

-

SPE cartridges (e.g., Polymeric Reversed-Phase, C18)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid

-

SPE Manifold

-

Nitrogen Evaporator

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen plasma or urine samples on ice.

-

For plasma: To 100-200 µL of plasma, add a known amount of internal standard. Add an equal volume of acidified water (e.g., 0.1% formic acid) and vortex to mix. Centrifuge to pellet proteins.[20]

-

For urine: To 500 µL of urine, add internal standard, dilute with acidified water, and centrifuge to remove particulates.[13]

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Pass 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to wash away polar interferences.

-

-

Elution:

-

Elute the retained phenolic metabolites with 1-2 mL of methanol into a clean collection tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase used for the LC-MS analysis.[20]

-

Vortex and transfer to an autosampler vial for analysis.

-

Analytical Methodology: UHPLC-MS/MS Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and selective quantification of phenolic acid metabolites.[14][21][22]

Objective: To separate, identify, and quantify individual phenolic acid metabolites in the prepared sample extract.

Instrumentation & Conditions:

-

UHPLC System:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[20]

-

Mobile Phase A: Water with 0.1% Formic Acid.[23]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[23]

-

Gradient Elution: A typical gradient might start at 5-10% B, increase to 30-50% B over several minutes, ramp up to 95% B to wash the column, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 - 0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.[20]

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This mode provides high selectivity and sensitivity by monitoring a specific precursor ion-to-product ion transition for each analyte and internal standard.[20]

-

Gas Temperatures & Voltages: Optimized for each specific instrument and compound (e.g., capillary voltage, desolvation gas flow, source temperature).

-

Quantification:

-

A calibration curve is constructed by analyzing standard solutions of known concentrations for each metabolite.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration.

-

The concentration of metabolites in the biological samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

The metabolic fate of dietary phenolic acids is a complex interplay between host and gut microbial activities. While a small portion of free phenolic acids are absorbed in the upper gastrointestinal tract, the majority are processed by the colonic microbiota into a diverse array of smaller, absorbable metabolites. These metabolites, along with the parent compounds, undergo extensive Phase II conjugation, primarily glucuronidation and sulfation, in the liver and intestinal wall before circulating in the plasma and being excreted in the urine. The resulting plasma and urine profiles consist almost entirely of conjugated metabolites rather than the original dietary forms. Understanding this intricate metabolic pathway, supported by robust quantitative data from advanced analytical techniques like UHPLC-MS/MS, is critical for accurately assessing the bioavailability of phenolic acids and elucidating the true bioactive compounds responsible for their health benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. drughunter.com [drughunter.com]

- 4. RLO: The Liver and Drug Metabolism [nottingham.ac.uk]

- 5. courses.washington.edu [courses.washington.edu]

- 6. In vitro transformation of chlorogenic acid by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of bifidobacteria in the hydrolysis of chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro colonic metabolism of coffee and chlorogenic acid results in selective changes in human faecal microbiota growth | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 10. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Showing pharmacokinetics for Ferulic acid metabolite after consumption of Perilla frutescens tablet in humans - Phenol-Explorer [phenol-explorer.eu]

- 12. Effect of different patterns of consumption of coffee and a cocoa-based product containing coffee on the nutrikinetics and urinary excretion of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenolic Metabolites in the Urine and Plasma of Healthy Men After Acute Intake of Purple Potato Extract Rich in Methoxysubstituted Monoacylated Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary excretion rate and bioavailability of chlorogenic acid, caffeic acid, p-coumaric acid, and ferulic acid in non-fasted rats maintained under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. d-nb.info [d-nb.info]

- 22. mdpi.com [mdpi.com]

- 23. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote [mtc-usa.com]

Initial characterization of catecholamine metabolites in urine

An In-depth Technical Guide to the Initial Characterization of Catecholamine Metabolites in Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catecholamines, primarily dopamine, epinephrine, and norepinephrine, are crucial neurotransmitters and hormones that regulate a wide range of physiological processes.[1] Their synthesis and release are tightly controlled, and alterations in their levels can be indicative of various pathological conditions. The measurement of catecholamines and their metabolites in urine is a cornerstone for the biochemical diagnosis and monitoring of catecholamine-secreting tumors, such as pheochromocytoma and neuroblastoma.[2][3][4] This is because these tumors often secrete excess catecholamines, which are then broken down into more stable metabolites that are excreted in the urine.[4] The primary metabolites measured include metanephrine (from epinephrine), normetanephrine (from norepinephrine), vanillylmandelic acid (VMA) (the end-product of epinephrine and norepinephrine metabolism), and homovanillic acid (HVA) (the end-product of dopamine metabolism).[1][5] This guide provides a comprehensive overview of the core principles for the initial characterization of these metabolites, from metabolic pathways to analytical methodologies.

Catecholamine Metabolism

The synthesis of catecholamines begins with the amino acid tyrosine.[1] Through a series of enzymatic reactions, tyrosine is converted to L-DOPA, then to dopamine. Dopamine can be further converted to norepinephrine, which can then be methylated to form epinephrine.[1][6]

Once released, catecholamines have a short half-life and are rapidly metabolized by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1][6]

-

COMT is primarily responsible for the methylation of catecholamines, converting epinephrine to metanephrine, norepinephrine to normetanephrine, and dopamine to 3-methoxytyramine.[6][7]

-

MAO oxidatively deaminates these compounds.[6]

The combined action of these enzymes ultimately leads to the formation of the final acid metabolites, VMA and HVA, which are then excreted in the urine.[1] The measurement of both the intermediate methylated metabolites (metanephrines) and the final acid metabolites provides high diagnostic sensitivity and specificity for certain tumors.[3]

Quantitative Data Presentation

Reference ranges for urinary catecholamine metabolites are essential for clinical interpretation. These values can vary based on age and the specific analytical method used.[8] The following tables summarize typical reference intervals for adults and provide examples of levels observed in pathological states. It is critical to note that each laboratory should establish its own reference ranges.

Table 1: Typical 24-Hour Urine Reference Ranges for Adults

| Analyte | Reference Range | Units |

| Parent Catecholamines | ||

| Epinephrine | 0.5 to 20[2][9] | mcg/24h |

| Norepinephrine | 15 to 80[2][9] | mcg/24h |

| Dopamine | 65 to 400[2][9] | mcg/24h |

| Total Catecholamines | 14 to 110[2] | mcg/24h |

| Metabolites (Metanephrines) | ||

| Metanephrine | 24 to 96[2] | mcg/24h |

| < 1.3[3] | umol/24h | |

| Normetanephrine | 75 to 375[2] | mcg/24h |

| < 3.7[3] | umol/24h | |

| 3-Methoxytyramine | < 2.6[3] | umol/24h |

| Metabolites (Acid End-Products) | ||

| Vanillylmandelic Acid (VMA) | 2 to 7[2] | mg/24h |

| Homovanillic Acid (HVA) | < 8 | mg/24h |

Note: mcg = micrograms, mg = milligrams, umol = micromoles. Ranges can vary significantly between laboratories.

Table 2: Illustrative Urinary Metabolite Levels in Pathological Conditions

| Condition | Analyte | Typical Finding |

| Pheochromocytoma/Paraganglioma (PPGL) | ||

| Metanephrine (MN) & Normetanephrine (NMN) | Significantly higher levels in PPGL patients compared to those with other adrenal tumors.[10] | |

| Vanillylmandelic Acid (VMA) | Elevated levels; one study showed a median of 53.5 umol/24h in PPGL vs 19.7 in non-PPGL.[10] | |

| Neuroblastoma | ||

| Homovanillic Acid (HVA) & VMA | Elevated levels are found in the majority of cases and are primary diagnostic markers.[3][11] | |

| Dopamine & 3-Methoxytyramine | Often elevated; adding these to the diagnostic panel can increase sensitivity.[12][13] |

Experimental Protocols

Accurate quantification of urinary catecholamine metabolites requires meticulous attention to sample collection, preparation, and analysis.

Sample Collection and Handling

-

24-Hour Urine Collection: This is the traditional gold standard to account for diurnal variations in catecholamine secretion.

-

Patient Preparation: Patients should avoid certain foods (e.g., coffee, tea, bananas, chocolate, citrus fruits, vanilla) and drugs (e.g., acetaminophen, levodopa, certain antihypertensives) for several days prior to and during collection, as they can interfere with the results.[2] Vigorous exercise and acute stress should also be avoided.[2]

-

Collection Procedure: The collection begins by discarding the first morning void on day one.[2] All subsequent urine is collected for the next 24 hours, including the first morning void on day two.[2]

-

Preservation: The collection container must contain a preservative to prevent degradation of the analytes.[14] Strong acids like 6N HCl or 50% acetic acid are commonly used to maintain a pH between 2.0 and 4.0.[9][15] The container should be kept refrigerated or in a cool place throughout the collection period.[2][14]

-

-

Spot Urine Collection: Due to the inconvenience of 24-hour collection, especially in pediatric patients, spot urine samples are increasingly used. Studies have shown that for diagnostic purposes, particularly for neuroblastoma, spot urine analysis provides comparable diagnostic sensitivity to 24-hour collections.[12][13] Results are typically normalized to creatinine concentration to account for variations in urine dilution.

Sample Preparation: Extraction

Because urine is a complex matrix, an extraction step is required to isolate the catecholamines and their metabolites from interfering substances.

-

Solid-Phase Extraction (SPE): This is the most common method. It utilizes a solid sorbent packed into a column or cartridge to selectively retain the analytes.

-

Principle: A common approach uses a cation-exchange (CX) sorbent. At an appropriate pH, the amine groups of the catecholamines are positively charged and bind to the negatively charged sorbent.

-

Typical Protocol:

-

Conditioning: The SPE column is conditioned with a solvent like methanol and then with water or a buffer.[15]

-

Loading: An aliquot of the urine sample (often pre-treated, e.g., by hydrolysis to measure total metanephrines) is loaded onto the column.[15]

-

Washing: The column is washed with specific solutions (e.g., buffers, weak organic solvents) to remove salts and other interfering compounds.[15]

-

Elution: The purified analytes are eluted from the column using a strong acid or a solvent mixture that disrupts the analyte-sorbent interaction.[15]

-

-

-

Liquid-Liquid Extraction (LLE): An alternative method where analytes are partitioned between two immiscible liquid phases. While simpler, it can be less selective and more labor-intensive than SPE.[16]

Analytical Methodologies

Several analytical techniques can be used for the quantification of catecholamine metabolites.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for separating the different catecholamines and metabolites.[17][18] The separation is typically achieved using a reversed-phase C18 column.[11]

-

Detection:

-

Electrochemical Detection (ECD): This is a highly sensitive and selective method for electroactive compounds like catecholamines.[15][19] It measures the current generated when the analytes are oxidized or reduced at an electrode surface.

-

Fluorescence Detection (FD): This method can also be used, often requiring post-column derivatization to make the analytes fluorescent.

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the state-of-the-art method, offering superior sensitivity and specificity.[16][18]

-

Principle: After separation by LC, the analytes are ionized (typically by electrospray ionization - ESI) and enter the mass spectrometer. The first quadrupole (Q1) selects a specific parent ion (based on its mass-to-charge ratio, m/z). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed by the third quadrupole (Q3).

-

Advantages: The use of specific parent-fragment ion transitions (Selected Reaction Monitoring - SRM) makes the method highly selective, minimizing interferences from the complex urine matrix.[16] Stable-isotope-labeled internal standards are used for accurate quantification.[16]

-

References

- 1. Catecholamine - Wikipedia [en.wikipedia.org]

- 2. uclahealth.org [uclahealth.org]

- 3. Metadrenalines in urine (catecholamines) [gloshospitals.nhs.uk]

- 4. unitedchem.com [unitedchem.com]

- 5. Catecholamines - urine: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 6. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. Reference intervals for urinary catecholamines and metabolites from birth to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catecholamine Fractionation, Free, 24 Hour, Urine - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]

- 10. Quantitative analysis of catecholamines and their metabolites in 491 patients with adrenal tumors: a retrospective single-center cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. api.unil.ch [api.unil.ch]